Eglin c (42-45)-methyl ester HCl
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Overview
Description
Eglin c (42-45)-methyl ester hydrochloride is a synthetic derivative of the naturally occurring protein Eglin c. Eglin c is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including inflammation and blood coagulation. The methyl ester hydrochloride form of Eglin c (42-45) is specifically designed to enhance its stability and solubility, making it more suitable for research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eglin c (42-45)-methyl ester hydrochloride typically involves the following steps:
Peptide Synthesis: The peptide sequence corresponding to Eglin c (42-45) is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Methyl Esterification: The carboxyl group at the C-terminus of the peptide is converted to a methyl ester using methanol and a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Hydrochloride Formation: The purified methyl ester peptide is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of Eglin c (42-45)-methyl ester hydrochloride follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and large-scale synthesis of the peptide.
Large-Scale Purification: Industrial-scale HPLC systems are used to purify the peptide.
Quality Control: Rigorous quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Eglin c (42-45)-methyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrolysis of the methyl ester can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired modification.
Major Products Formed
Hydrolysis: The major product is the carboxylic acid form of the peptide.
Oxidation: Oxidation of methionine results in methionine sulfoxide, while oxidation of cysteine leads to cysteic acid.
Substitution: The products depend on the specific substitution reaction performed.
Scientific Research Applications
Eglin c (42-45)-methyl ester hydrochloride has several scientific research applications, including:
Biochemistry: It is used as a tool to study the inhibition of serine proteases and their role in various physiological processes.
Pharmacology: The compound is investigated for its potential therapeutic applications in conditions involving excessive protease activity, such as inflammation and coagulation disorders.
Molecular Biology: It is used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to protease dysregulation.
Mechanism of Action
Eglin c (42-45)-methyl ester hydrochloride exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The binding involves interactions between the peptide and specific amino acid residues in the protease’s active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating physiological processes such as inflammation and coagulation.
Comparison with Similar Compounds
Similar Compounds
Aprotinin: A naturally occurring serine protease inhibitor used in clinical settings to reduce bleeding during surgery.
Leupeptin: A microbial peptide that inhibits serine and cysteine proteases.
Antithrombin III: A plasma protein that inhibits thrombin and other serine proteases involved in blood coagulation.
Uniqueness
Eglin c (42-45)-methyl ester hydrochloride is unique due to its specific sequence derived from Eglin c and its enhanced stability and solubility as a methyl ester hydrochloride. This makes it particularly suitable for research and potential therapeutic applications, offering advantages over other protease inhibitors in terms of specificity and stability.
Properties
Molecular Formula |
C21H38N4O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28) |
InChI Key |
MFZRAYFMAYEDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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